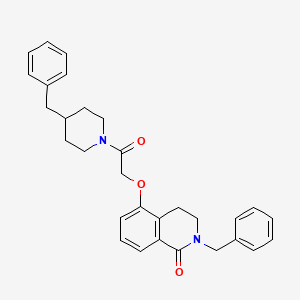
2-benzyl-5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-benzyl-5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C30H32N2O3 and its molecular weight is 468.597. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-benzyl-5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its role as a histone demethylase inhibitor and its implications in cancer treatment.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological properties. The presence of the benzylpiperidine moiety is particularly significant, as it is known for various pharmacological activities.
Research indicates that this compound acts primarily as a histone demethylase inhibitor . Histone demethylases are enzymes that remove methyl groups from histones, leading to changes in gene expression. Inhibition of these enzymes can result in the reactivation of tumor suppressor genes, making this compound a candidate for cancer therapy .
Anticancer Properties
The compound has shown promising results in preclinical studies regarding its anticancer efficacy. It has been reported to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancers. The mechanism involves the modulation of epigenetic markers through histone modification, which can lead to apoptosis in cancer cells .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on histone demethylases. For instance, it has been shown to inhibit the activity of specific histone demethylase enzymes with IC50 values indicating effective concentrations for therapeutic use. These findings suggest that the compound could be developed into a therapeutic agent for treating neoplastic diseases .
Study 1: Inhibition of Histone Demethylases
A study published in a patent application highlighted the efficacy of this compound in inhibiting histone demethylases associated with various cancers. The study utilized various cell lines and reported a dose-dependent inhibition of cell proliferation, reinforcing the compound's potential as an anticancer agent .
Study 2: Selective Targeting of Cancer Cells
Another investigation focused on the selective targeting of cancer cells through epigenetic modulation. The results indicated that treatment with this compound led to increased expression of genes involved in apoptosis while downregulating oncogenes .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Histone Demethylase Inhibition | 0.5 | Prostate Cancer Cells |
| Growth Inhibition | 0.8 | Breast Cancer Cells |
| Apoptosis Induction | 0.3 | Lung Cancer Cells |
Eigenschaften
IUPAC Name |
2-benzyl-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3/c33-29(31-17-14-24(15-18-31)20-23-8-3-1-4-9-23)22-35-28-13-7-12-27-26(28)16-19-32(30(27)34)21-25-10-5-2-6-11-25/h1-13,24H,14-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXLKALSJUILMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














